o-Bromanil

描述

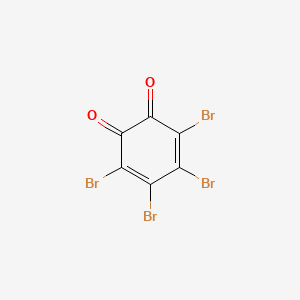

o-Bromanil, also known as 3,4,5,6-tetrabromo-o-benzoquinone, is a halogenated quinone with the molecular formula C6Br4O2. This compound is characterized by the presence of four bromine atoms attached to a benzoquinone core. It is a derivative of o-benzoquinone, where the hydrogen atoms are replaced by bromine atoms. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: o-Bromanil can be synthesized through the bromination of o-benzoquinone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure complete bromination of the benzoquinone core.

Industrial Production Methods: While specific industrial production methods for tetrabromo-o-benzoquinone are not extensively documented, the general approach involves large-scale bromination reactions. Industrial processes would likely optimize reaction conditions to maximize yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems.

化学反应分析

Cycloaddition Reactions with Dienes

o-Bromanil undergoes [4+2] cycloaddition reactions with conjugated dienes, forming heterocyclic products. Key examples include:

Table 1: Cycloaddition Products of this compound

| Diene | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Hexa-2,4-diene | Benzodioxan derivative | Room temperature | 60–75% | |

| 2,5-Dimethylhexa-2,4-diene | Dioxole derivative | Reflux (CH₂Cl₂) | 85% |

-

With hexa-2,4-diene, the reaction yields benzodioxan via a Diels-Alder-like mechanism, where the diene acts as an electron-rich partner.

-

Steric effects dominate with 2,5-dimethylhexa-2,4-diene, favoring dioxole formation due to hindered orbital overlap in the transition state .

Electron-Transfer Reactivity

This compound functions as a strong electron acceptor in charge-transfer (CT) complexes:

Table 2: Charge-Transfer Interactions

| Donor | CT Band (nm) | Redox Potential (V vs. SCE) | Source |

|---|---|---|---|

| Pyrene | 500 | +1.16 | |

| Anthracene | 511 | +1.09 | |

| 9,10-Dimethoxyanthracene | 550 | +0.98 |

-

CT complexes exhibit bathochromic shifts proportional to the donor’s ionization potential .

-

These interactions are critical in photochemical applications and organic semiconductor design.

Lewis Acid-Mediated Reactions

This compound reacts with Lewis acids like BF₃, altering its electrophilicity:

Key Observations :

-

BF₃ coordination polarizes the C=O bonds, enhancing reactivity toward nucleophiles .

-

In acetonitrile, this compound·BF₃ adducts show shifted UV-Vis maxima (e.g., λₘₐₓ = 240 nm vs. 237 nm for free this compound) .

Mechanistic Insight :

The Lewis acid stabilizes transition states in cycloadditions by lowering the LUMO energy of this compound .

Autocatalytic Behavior in Protic Media

In glass vessels, this compound participates in autocatalytic pathways due to HF liberation :

-

HF generated from side reactions with solvents (e.g., ethanol) etches glass, releasing SiF₄ or BF₃, which further catalyze C–F/Br bond activation .

-

This effect complicates reproducibility, necessitating inert reactors (e.g., PTFE) for controlled studies .

Comparative Reactivity with Analogues

Table 3: Reaction Rates of Halogenated o-Benzoquinones

| Quinone | Relative Rate (vs. o-Chloranil) | Dominant Factor |

|---|---|---|

| This compound | 1.2× | Electrophilicity |

| o-Chloranil | 1.0× (reference) | - |

| 2,3-Dicyanoquinone | 3.5× | LUMO lowering |

科学研究应用

Chemistry

o-Bromanil serves as a valuable reagent in organic synthesis. Its unique chemical properties allow it to participate in various reactions:

- Oxidation: Acts as an oxidizing agent in redox reactions.

- Reduction: Can be reduced to form tetrabromo-hydroquinone.

- Substitution: The bromine atoms can be substituted by other nucleophiles, expanding its utility in synthetic chemistry.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | HO, KMnO | Oxidized derivatives |

| Reduction | NaBH, LiAlH | Tetrabromo-hydroquinone |

| Substitution | Amines, thiols | Substituted derivatives |

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities:

- Antimicrobial Activity: Studies show that halogenated quinones can inhibit bacterial growth.

- Anticancer Properties: In vitro studies have demonstrated that this compound and its derivatives can selectively induce cytotoxicity in cancer cells while sparing normal cells. For example, a study revealed IC values as low as 0.6 μM against MCF-7 breast cancer cells, indicating significant anticancer potential .

Medicine

The therapeutic potential of this compound is being explored in drug development:

- Targeting Molecular Pathways: Ongoing research focuses on its ability to interact with specific cellular targets, potentially leading to new treatments for diseases such as cancer.

- Drug Formulation: Modifications to enhance its solubility and bioavailability are being studied to improve its applicability as a therapeutic agent.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals:

- Production of Complex Organic Compounds: Its reactivity allows it to be used in the manufacture of various chemical products.

- Chemical Analysis: this compound is also employed in analytical chemistry for the detection of other compounds due to its ability to form charge-transfer complexes.

Case Studies

- Cytotoxicity Studies : Research demonstrated that water-soluble derivatives of this compound showed enhanced cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells . This highlights its potential as a lead compound for developing anticancer drugs.

- Charge-Transfer Complexes : Studies on charge-transfer complexes involving this compound illustrated its role as an acceptor in electron transfer reactions, which could have implications for developing new materials with electronic properties .

作用机制

The mechanism of action of tetrabromo-o-benzoquinone involves its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cytotoxic effects. The compound’s molecular targets include enzymes and proteins involved in redox regulation and cellular signaling pathways.

相似化合物的比较

Tetrabromo-1,4-benzoquinone: Another halogenated quinone with similar chemical properties but different substitution patterns.

Tetrachloro-o-benzoquinone: A chlorinated analog with distinct reactivity and applications.

Tetrafluoro-o-benzoquinone: A fluorinated analog with unique electronic properties.

Uniqueness of o-Bromanil: this compound is unique due to the presence of bromine atoms, which impart specific reactivity and stability to the compound. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

生物活性

o-Bromanil, a brominated quinone compound, has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial applications and cytotoxic effects against cancer cells. This article synthesizes the current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclic structure with four bromine atoms and two carbonyl groups located at the 1,4 positions. This configuration classifies it as a quinone, known for its electron-withdrawing properties. The compound is synthesized in laboratories and does not occur naturally. Its unique chemical properties make it a valuable subject for research in organic chemistry and material science.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Additionally, this compound displays antifungal activity against Candida albicans . These findings suggest that this compound could be explored as a potential antimicrobial agent, although further research is necessary to evaluate its efficacy and safety comprehensively.

Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against MCF-7 breast cancer cells. The cytotoxicity was evaluated using the WST-1 colorimetric assay, revealing that:

- At low concentrations (0.1–0.5 μM), this compound caused a slight decrease in cell viability (up to 20%).

- Higher concentrations did not further reduce cell viability significantly.

This indicates that while this compound has some cytotoxic effects, its efficacy may plateau at certain concentrations .

The biological activity of this compound can be attributed to its ability to form reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial and cancer cells. This mechanism is common among quinones and contributes to their antimicrobial and anticancer properties. The specific pathways through which this compound exerts its effects are still under investigation but are believed to involve the disruption of cellular functions through oxidative damage.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Activity Type | Organism/Cell Type | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Not specified | Inhibition of growth |

| Antimicrobial | Escherichia coli | Not specified | Inhibition of growth |

| Antifungal | Candida albicans | Not specified | Inhibition of growth |

| Cytotoxicity | MCF-7 breast cancer cells | 0.1–0.5 μM | Up to 20% decrease in viability |

Case Studies

A notable case study involved the synthesis and evaluation of various bromoquinone derivatives, including this compound. Researchers found that modifications to the chemical structure could enhance solubility and bioactivity, suggesting avenues for developing more effective derivatives with improved therapeutic profiles .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of o-Bromanil to ensure reproducibility?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, stoichiometry) through systematic variation and characterization using nuclear magnetic resonance (NMR) and X-ray diffraction (XRD). Document all parameters (e.g., purity thresholds, solvent drying protocols) in the experimental section, citing prior synthetic routes . For reproducibility, include detailed procedural steps (e.g., inert atmosphere requirements, purification methods) and cross-reference supporting information for extended datasets .

Q. What spectroscopic techniques are critical for characterizing o-Bromanil’s purity and structural integrity?

- Methodological Answer :

- Primary Techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, infrared (IR) spectroscopy for functional group analysis, and UV-Vis spectroscopy for electronic properties.

- Validation : Compare spectral data with literature values . For novel derivatives, provide full assignment of peaks in supplementary files (e.g., H/C NMR, XRD crystallographic data) .

- Table : Example spectral benchmarks for o-Bromanil:

| Technique | Key Peaks/Features | Reference Threshold |

|---|---|---|

| IR | C-Br stretch: ~550 cm | |

| H NMR | Aromatic protons: δ 7.2–8.1 ppm |

Q. How should researchers assess o-Bromanil’s stability under varying experimental conditions?

- Methodological Answer : Design accelerated stability studies by exposing the compound to stressors (light, heat, humidity) and monitor degradation via HPLC or TLC. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Report deviations from expected stability profiles and propose mitigations (e.g., storage in amber vials at –20°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of o-Bromanil across studies?

- Methodological Answer :

- Systematic Replication : Reproduce conflicting experiments with controlled variables (e.g., reagent purity, reaction scale).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

- Case Study : A 2024 study reconciled divergent catalytic outcomes by identifying trace metal impurities in solvents as a critical variable .

Q. How can computational models predict o-Bromanil’s behavior in novel reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., bond dissociation energies, reaction pathways) using software like Gaussian or ORCA. Validate models against experimental kinetics .

- Machine Learning : Train algorithms on existing reactivity datasets to predict regioselectivity in halogenation reactions.

Q. What frameworks guide hypothesis testing for o-Bromanil’s mechanistic role in cross-coupling reactions?

- Methodological Answer : Apply the PICO framework (Population: reaction system; Intervention: o-Bromanil as a coupling agent; Comparison: other brominating agents; Outcome: yield/selectivity) to structure experiments . For mechanistic studies, use isotopic labeling (e.g., C-Br) and in-situ monitoring (e.g., Raman spectroscopy) to track intermediates .

Q. How do researchers design experiments to isolate o-Bromanil’s electronic vs. steric effects in supramolecular assemblies?

- Methodological Answer :

- Control Systems : Synthesize analogs with substituents varying in electronegativity (e.g., o-Chloroanil vs. o-Iodoanil) and steric bulk (e.g., tert-butyl groups).

- Techniques : Electrochemical analysis (cyclic voltammetry) for electronic effects; XRD and molecular dynamics simulations for steric interactions .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing o-Bromanil’s dose-response relationships in biological assays?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/IC values. Report confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk test). For low-n studies, apply non-parametric tests (Mann-Whitney U) .

Q. How should researchers document null or negative results involving o-Bromanil to avoid publication bias?

- Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories (e.g., Zenodo) with detailed metadata. Use platforms like Research Square for preprint publication of negative results .

Q. Ethical and Methodological Rigor

Q. What criteria ensure ethical compliance in studies using o-Bromanil-derived toxic compounds?

属性

IUPAC Name |

3,4,5,6-tetrabromocyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKHBLYQXDEINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179088 | |

| Record name | 3,4,5,6-Tetrabromo-o-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-54-3 | |

| Record name | Tetrabromo-1,2-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrabromo-o-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromo-o-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5,6-Tetrabromo-o-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrabromo-o-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。